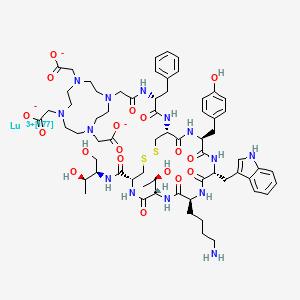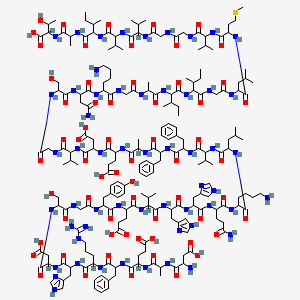
Z-D-Asn(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Asn(Trt)-OH, also known as N-α-(benzyloxycarbonyl)-D-asparagine, is a derivative of asparagine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a trityl (Trt) group, which protect the amino and carboxyl groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected using the trityl (Trt) group, which is introduced by reacting the intermediate product with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protective groups, yielding free D-asparagine.
Substitution: The trityl group can be substituted with other protective groups or functional groups, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the protective groups.
Substitution: Trityl chloride and pyridine are commonly used for introducing the trityl group, while other reagents like trifluoroacetic acid can be used for its removal.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Free D-asparagine.
Substitution: Various protected or functionalized derivatives of D-asparagine.
Applications De Recherche Scientifique
Z-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins. The protective groups ensure that the amino and carboxyl groups remain intact during the synthesis process, allowing for the formation of specific peptide bonds.
In biology and medicine, this compound is used in the study of protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents. The compound’s ability to protect functional groups makes it valuable in the synthesis of complex peptides and proteins with high specificity and purity.
Mécanisme D'action
The mechanism of action of Z-D-Asn(Trt)-OH is primarily related to its role as a protective agent in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions, while the trityl (Trt) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides and proteins.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it is not an active pharmaceutical ingredient. Its primary function is to facilitate the synthesis of peptides and proteins by protecting reactive groups during the synthesis process.
Comparaison Avec Des Composés Similaires
Z-D-Asn-OH: This compound lacks the trityl group, making it less effective in protecting the carboxyl group during peptide synthesis.
Boc-D-Asn(Trt)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of the benzyloxycarbonyl (Z) group for protecting the amino group. The Boc group is more easily removed under acidic conditions compared to the Z group.
Fmoc-D-Asn(Trt)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protecting the amino group. The Fmoc group is removed under basic conditions, providing an alternative protection strategy.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its combination of the benzyloxycarbonyl (Z) and trityl (Trt) protective groups. This combination provides robust protection for both the amino and carboxyl groups, making it highly effective in peptide synthesis. The selective removal of these protective groups under specific conditions allows for precise control over the synthesis process, resulting in high-purity peptides and proteins.
Propriétés
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)




